Benzobarbital, (S)-

Description

BenchChem offers high-quality Benzobarbital, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzobarbital, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

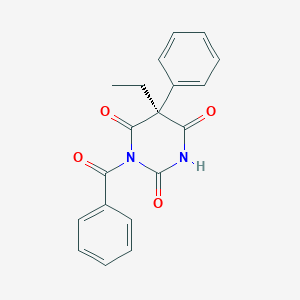

Structure

2D Structure

3D Structure

Properties

CAS No. |

113960-28-4 |

|---|---|

Molecular Formula |

C19H16N2O4 |

Molecular Weight |

336.3 g/mol |

IUPAC Name |

(5S)-1-benzoyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C19H16N2O4/c1-2-19(14-11-7-4-8-12-14)16(23)20-18(25)21(17(19)24)15(22)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,23,25)/t19-/m0/s1 |

InChI Key |

QMOWPJIFTHVQMB-IBGZPJMESA-N |

Isomeric SMILES |

CC[C@@]1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (S)-Benzobarbital on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (S)-Benzobarbital on γ-aminobutyric acid type A (GABA-A) receptors. While specific quantitative data for the (S)-enantiomer of benzobarbital are not extensively available in the public domain, this document extrapolates its expected activity based on the well-established pharmacology of the barbiturate class and the known stereoselectivity of structurally similar compounds.

Introduction to Benzobarbital and GABA-A Receptors

Benzobarbital is a barbiturate derivative that, like other members of its class, exhibits sedative, hypnotic, and anticonvulsant properties. These effects are primarily mediated through its interaction with the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Barbiturates are known to be positive allosteric modulators of GABA-A receptors, binding to a site distinct from that of GABA and benzodiazepines. This allosteric binding enhances the effect of GABA. Furthermore, many barbiturates exhibit stereoselectivity in their pharmacological activity.

Core Mechanism of Action of (S)-Benzobarbital

(S)-Benzobarbital is expected to act as a positive allosteric modulator of the GABA-A receptor. Its primary mechanisms of action are anticipated to be:

-

Potentiation of GABA-ergic Currents: (S)-Benzobarbital is predicted to enhance the function of GABA by increasing the duration of the chloride ion channel opening in response to GABA binding. This contrasts with benzodiazepines, which primarily increase the frequency of channel opening. The prolonged channel opening allows for a greater influx of chloride ions for a single binding event, leading to a more pronounced hyperpolarization.

-

Direct Agonism: At higher concentrations, it is likely that (S)-Benzobarbital can directly activate the GABA-A receptor in the absence of GABA, acting as a direct agonist. This direct activation contributes to the profound central nervous system depression seen with high doses of barbiturates.

The binding site for barbiturates on the GABA-A receptor is located within the transmembrane domain (TMD) at the interface between subunits, differing from the GABA binding site at the extracellular β+/α- interface and the benzodiazepine binding site at the extracellular α+/γ- interface.

Quantitative Data (Based on Structurally Related Barbiturates)

While specific data for (S)-Benzobarbital is limited, the following tables summarize quantitative data for the closely related barbiturates, pentobarbital and phenobarbital, to provide a comparative context for the expected potency and efficacy of (S)-Benzobarbital. It is established that for many barbiturates, the (S)-enantiomer is the more potent form. For instance, the (S)-enantiomers of hexobarbital and pentobarbital are 1.7 to 3.5 times more potent in potentiating GABA-induced currents than their corresponding (R)-enantiomers[1].

Table 1: Potentiation of GABA-A Receptor Currents by Barbiturates

| Compound | Receptor Subtype | EC₅₀ for Potentiation (µM) | Maximum Potentiation (% of control GABA response) | Reference |

| Pentobarbital | α₁β₂γ₂ | ~30 | >200% | Factual Data |

| Phenobarbital | α₁β₂γ₂ | ~500 | >150% | Factual Data |

| (S)-Benzobarbital | α₁β₂γ₂ (Predicted) | < (R)-Benzobarbital | Potent | Inferred |

Table 2: Direct Activation of GABA-A Receptors by Barbiturates

| Compound | Receptor Subtype | EC₅₀ for Direct Activation (µM) | Maximal Response (% of maximal GABA response) | Reference |

| Pentobarbital | α₁β₂γ₂ | ~150-400 | ~50-100% | Factual Data |

| Phenobarbital | α₁β₂γ₂ | ~1000-3000 | ~40-80% | Factual Data |

| (S)-Benzobarbital | α₁β₂γ₂ (Predicted) | Lower than (R)-Benzobarbital | Efficacious | Inferred |

Table 3: Effects of Barbiturates on GABA-A Single-Channel Kinetics

| Parameter | Effect of Barbiturates | Expected Effect of (S)-Benzobarbital |

| Mean Channel Open Time | Increased | Increased |

| Channel Opening Frequency | No significant change or slight decrease | No significant change |

| Burst Duration | Increased | Increased |

Signaling Pathways and Logical Relationships

The interaction of (S)-Benzobarbital with the GABA-A receptor initiates a signaling cascade that culminates in neuronal inhibition. The following diagrams illustrate these pathways and relationships.

Caption: Signaling pathway of (S)-Benzobarbital at the GABA-A receptor.

Caption: Logical flow of (S)-Benzobarbital's mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to characterize the interaction of (S)-Benzobarbital with GABA-A receptors.

This technique is used to measure the potentiation of GABA-activated currents by (S)-Benzobarbital in cultured neurons or cells expressing recombinant GABA-A receptors.

-

Cell Preparation:

-

Culture HEK293 cells or primary neurons on glass coverslips.

-

Transfect HEK293 cells with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Allow 24-48 hours for receptor expression.

-

-

Recording:

-

Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with an external solution (in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).

-

Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ and fill with an internal solution (in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2).

-

Establish a whole-cell recording configuration on a selected cell.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) using a rapid solution exchange system to elicit a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of (S)-Benzobarbital.

-

Measure the peak amplitude of the potentiated current.

-

-

Data Analysis:

-

Calculate the percentage potentiation relative to the baseline GABA current.

-

Plot the concentration-response curve for (S)-Benzobarbital and fit with the Hill equation to determine the EC₅₀ and Hill coefficient.

-

Caption: Workflow for whole-cell voltage-clamp experiment.

This method allows for the direct observation of the effects of (S)-Benzobarbital on the gating properties of individual GABA-A receptor channels.

-

Patch Preparation:

-

Use the outside-out patch configuration from cells expressing GABA-A receptors.

-

-

Recording:

-

Hold the patch at a potential of -70 mV.

-

Apply a low concentration of GABA to the patch to elicit single-channel openings.

-

Co-apply GABA with (S)-Benzobarbital.

-

-

Data Analysis:

-

Record and analyze single-channel currents using specialized software.

-

Measure changes in mean open time, open probability, and burst duration in the presence of (S)-Benzobarbital compared to GABA alone.

-

This assay is used to determine the binding affinity (Ki) of (S)-Benzobarbital to the barbiturate binding site on the GABA-A receptor.

-

Membrane Preparation:

-

Homogenize rat cerebral cortex in a sucrose buffer.

-

Centrifuge to isolate the crude membrane fraction.

-

Wash the membranes multiple times to remove endogenous GABA.

-

-

Binding Assay:

-

Incubate the membrane preparation with a radiolabeled ligand that binds to the barbiturate site (e.g., [³⁵S]TBPS) in the presence of varying concentrations of unlabeled (S)-Benzobarbital.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Generate a competition binding curve by plotting the percentage of specific binding of the radioligand as a function of the concentration of (S)-Benzobarbital.

-

Calculate the IC₅₀ value from the curve and then determine the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for radioligand binding assay.

Conclusion

While direct experimental data on (S)-Benzobarbital is sparse, the established pharmacology of the barbiturate class provides a strong framework for understanding its mechanism of action on GABA-A receptors. It is anticipated that (S)-Benzobarbital acts as a potent positive allosteric modulator, enhancing GABA-ergic neurotransmission by prolonging the opening of the chloride ion channel. The experimental protocols detailed herein provide a roadmap for the definitive characterization of the quantitative pharmacology of (S)-Benzobarbital and its stereoselective effects, which would be invaluable for future drug development and research in the field of GABA-ergic modulation.

References

A Technical Guide to the Chiral Synthesis and Purification of (S)-Benzobarbital

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodologies for the chiral synthesis and purification of (S)-Benzobarbital, the S-enantiomer of 1-benzoyl-5-ethyl-5-phenylbarbituric acid. The synthesis of the racemic compound followed by chiral resolution is presented as a viable pathway to obtaining the desired enantiomer. This document provides a comprehensive overview of the chemical reactions, experimental conditions, and analytical techniques required for the successful isolation of (S)-Benzobarbital.

Synthesis of Racemic 5-Ethyl-5-Phenylbarbituric Acid

The synthesis of the core structure of Benzobarbital, 5-ethyl-5-phenylbarbituric acid (also known as phenobarbital), is the initial step. A common and effective method involves the condensation of diethyl α-ethyl-α-phenylmalonate with urea in the presence of a strong base, such as sodium methoxide.[1]

Experimental Protocol

Step 1: Formation of Sodium 5-Ethyl-5-Phenylbarbiturate

-

In a suitable reaction vessel, dissolve sodium methoxide in methanol.

-

Add ethyl acetate and heat the mixture to reflux.

-

To the refluxing solution, add diethyl α-ethyl-α-phenylmalonate and urea.

-

Continue refluxing the mixture to drive the condensation reaction to completion, which results in the formation of sodium 5-ethyl-5-phenylbarbiturate.

Step 2: Acidification to 5-Ethyl-5-Phenylbarbituric Acid

-

After the reaction is complete, cool the mixture.

-

Acidify the solution with hydrochloric acid to a pH of approximately 2-5. This will precipitate the crude 5-ethyl-5-phenylbarbituric acid.

-

Filter the precipitate and wash it with water to remove any inorganic salts.

-

Dry the crude product.

Step 3: Recrystallization

-

Recrystallize the crude 5-ethyl-5-phenylbarbituric acid from an ethanol-water mixture to obtain the purified racemic product.

The overall synthetic workflow for racemic 5-ethyl-5-phenylbarbituric acid is depicted below.

Figure 1: Synthesis workflow for racemic 5-ethyl-5-phenylbarbituric acid.

Chiral Purification of (S)-5-Ethyl-5-Phenylbarbituric Acid by High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For barbiturates and their derivatives, polysaccharide-based and cyclodextrin-based CSPs have shown great promise. A method analogous to the separation of structurally similar 5-ethyl-5-phenyl-2-thiobarbituric acid derivatives can be adapted for the resolution of 5-ethyl-5-phenylbarbituric acid enantiomers.

Proposed Experimental Protocol for Chiral HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this purpose.

-

Chiral Stationary Phase: A β-cyclodextrin-based chiral column is a promising candidate for this separation.

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is a common mobile phase for reversed-phase chiral separations. The exact ratio will need to be optimized to achieve baseline separation.

-

Flow Rate: A typical flow rate of 1.0 mL/min can be used as a starting point.

-

Detection: The eluent can be monitored at a wavelength of 210 nm, where phenobarbital exhibits strong absorbance.

-

Sample Preparation: The racemic 5-ethyl-5-phenylbarbituric acid should be dissolved in the mobile phase or a compatible solvent at a suitable concentration.

The logical workflow for developing the chiral HPLC purification method is outlined below.

Figure 2: Workflow for chiral HPLC purification.

Synthesis of (S)-Benzobarbital from (S)-5-Ethyl-5-Phenylbarbituric Acid

Once the (S)-enantiomer of 5-ethyl-5-phenylbarbituric acid is isolated and its enantiomeric purity is confirmed, it can be converted to (S)-Benzobarbital by benzoylation.

Experimental Protocol

-

Dissolve the purified (S)-5-ethyl-5-phenylbarbituric acid in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dichloromethane).

-

Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add benzoyl chloride to the cooled solution with stirring.

-

Allow the reaction to proceed to completion, monitoring by a suitable technique such as thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-Benzobarbital.

-

Purify the crude product by recrystallization or column chromatography to obtain the final, pure (S)-Benzobarbital.

The final step in the synthesis of (S)-Benzobarbital is illustrated in the following diagram.

Figure 3: Final benzoylation step to yield (S)-Benzobarbital.

Data Presentation

The following tables summarize the key parameters for the synthesis and purification processes. Note that the values for the chiral HPLC are illustrative and will require optimization.

Table 1: Synthesis of Racemic 5-Ethyl-5-Phenylbarbituric Acid

| Parameter | Value | Reference |

| Starting Materials | Diethyl α-ethyl-α-phenylmalonate, Urea | [1] |

| Base | Sodium Methoxide | [1] |

| Solvent | Methanol, Ethanol/Water | [1] |

| Purification | Recrystallization | [1] |

Table 2: Proposed Chiral HPLC Purification Parameters

| Parameter | Proposed Value |

| Column | β-cyclodextrin based CSP |

| Mobile Phase | Acetonitrile : Aqueous Buffer |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Temperature | Ambient |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and purification of (S)-Benzobarbital. The outlined approach, involving the synthesis of the racemic precursor followed by chiral HPLC resolution, offers a practical and accessible route to obtaining the enantiomerically pure compound. The provided experimental protocols and workflows serve as a detailed guide for researchers and professionals in the field of drug development. Further optimization of the chiral separation conditions will be crucial for achieving high-purity (S)-Benzobarbital for subsequent research and development activities.

References

An In-Depth Technical Guide to the In Vitro Metabolic Stability of (S)-Benzobarbital in Human Liver Microsomes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzobarbital is a barbiturate derivative with anticonvulsant properties.[1] Like other barbiturates, it is metabolized by hepatic microsomal enzymes.[1] Understanding the metabolic stability of a new chemical entity (NCE) is a critical step in the drug discovery and development process. In vitro metabolic stability assays using human liver microsomes (HLM) are a standard method for predicting the hepatic clearance of a drug in humans.[2][3] These assays measure the rate at which a compound is metabolized by the major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily, located in the endoplasmic reticulum of hepatocytes.[3][4]

The data generated from these studies, such as the in vitro half-life (t½) and intrinsic clearance (CLint), are invaluable for:

-

Predicting in vivo pharmacokinetic parameters.

-

Identifying potential drug-drug interactions.

-

Guiding lead optimization in drug discovery.[5]

This guide provides a detailed protocol for determining the metabolic stability of a compound like (S)-Benzobarbital in HLM, along with methods for data analysis and presentation.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a typical procedure for assessing the disappearance of a parent drug over time when incubated with HLM in the presence of the necessary cofactor, NADPH.

2.1. Materials and Reagents

-

Test Compound: (S)-Benzobarbital

-

Control Compounds:

-

High-clearance control (e.g., Verapamil, Midazolam)

-

Low-clearance control (e.g., Warfarin, Tolbutamide)

-

-

Enzyme Source: Pooled Human Liver Microsomes (mixed gender)

-

Cofactor: NADPH regenerating system (e.g., NADPH-A, NADPH-B) or NADPH

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.4)

-

Organic Solvent: Acetonitrile or Methanol (for reaction termination and sample preparation)

-

Internal Standard (IS): A structurally similar compound not expected to be found in the samples (e.g., a stable isotope-labeled analog of the test compound).

-

Equipment:

-

Incubator or water bath (37°C)

-

Microcentrifuge

-

96-well plates

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

2.2. Reagent Preparation

-

Test and Control Compound Stock Solutions: Prepare 10 mM stock solutions of the test compound and control compounds in a suitable organic solvent (e.g., DMSO). Further dilute these stocks to a working concentration (e.g., 100 µM) with the same solvent. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <0.5%) to avoid inhibiting enzyme activity.

-

HLM Suspension: On the day of the experiment, thaw the pooled HLM at 37°C and dilute to a working concentration of 1 mg/mL in ice-cold potassium phosphate buffer. Keep the suspension on ice until use.

-

NADPH Solution: Prepare the NADPH regenerating system or NADPH solution according to the manufacturer's instructions immediately before use.

2.3. Incubation Procedure

-

Pre-incubation: In a 96-well plate, add the HLM suspension and potassium phosphate buffer. Add the test compound (at a final concentration typically between 0.5 and 1 µM) to initiate a pre-incubation period of 5-10 minutes at 37°C. This step allows the compound to equilibrate with the microsomal environment.

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution.

-

Time Points: Collect aliquots of the incubation mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). The 0-minute time point is taken immediately after the addition of NADPH.

-

Reaction Termination: Terminate the reaction at each time point by adding a volume of ice-cold organic solvent (e.g., acetonitrile) containing the internal standard. This step precipitates the microsomal proteins and stops the enzymatic reaction.

-

Control Incubations:

-

No Cofactor Control: Perform an incubation at the final time point without the addition of NADPH to assess for any non-NADPH-mediated degradation.

-

No Microsome Control: Perform an incubation at the final time point without HLM to check for the chemical stability of the compound in the incubation buffer.

-

2.4. Sample Analysis (LC-MS/MS)

-

Protein Precipitation: After reaction termination, centrifuge the 96-well plate to pellet the precipitated proteins.

-

Sample Dilution: Transfer the supernatant to a new plate and dilute as necessary for LC-MS/MS analysis.

-

Quantification: Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard at each time point.

2.5. Data Analysis

-

Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

-

Determine the Rate of Disappearance: Plot the natural logarithm (ln) of the percent remaining of the test compound against time. The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate In Vitro Half-Life (t½):

-

t½ = 0.693 / k

-

-

Calculate Intrinsic Clearance (CLint):

-

CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

-

Data Presentation

Quantitative data from in vitro metabolic stability studies are typically summarized in a table for clear comparison and interpretation.

Table 1: Illustrative In Vitro Metabolic Stability Data for Barbiturates in Human Liver Microsomes

| Compound | Concentration (µM) | Incubation Time (min) | Percent Remaining (%) | In Vitro t½ (min) | In Vitro CLint (µL/min/mg protein) |

| Benzobarbital (Hypothetical) | 1 | 0 | 100 | 45.2 | 30.7 |

| 5 | 92.5 | ||||

| 15 | 78.1 | ||||

| 30 | 60.9 | ||||

| 45 | 49.8 | ||||

| 60 | 40.5 | ||||

| Phenobarbital (Reference) | 1 | 0 | 100 | > 60 | < 23.1 |

| 60 | 85.0 | ||||

| Verapamil (High-Clearance Control) | 1 | 0 | 100 | 12.5 | 110.9 |

| 30 | 18.9 | ||||

| Warfarin (Low-Clearance Control) | 1 | 0 | 100 | > 60 | < 23.1 |

| 60 | 95.2 |

Note: The data for Benzobarbital is hypothetical and presented for illustrative purposes. The data for Phenobarbital, Verapamil, and Warfarin are representative values based on their known metabolic profiles.

Mandatory Visualizations

4.1. Experimental Workflow

Caption: Experimental workflow for in vitro metabolic stability assay.

4.2. Metabolic Pathway of Barbiturates

Phenobarbital, a related barbiturate, is primarily metabolized by CYP2C9, with minor contributions from CYP2C19 and CYP2E1.[6] Benzobarbital is also metabolized by hepatic microsomal enzymes, and while the specific CYPs are not as well-defined in the literature, a similar pathway can be anticipated.

Caption: Generalized Phase I metabolic pathway for barbiturates in HLM.

References

- 1. Validation of (-)-N-3-benzyl-phenobarbital as a selective inhibitor of CYP2C19 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]

- 5. nuvisan.com [nuvisan.com]

- 6. go.drugbank.com [go.drugbank.com]

(S)-Benzobarbital in Rodent Models: A Pharmacokinetic Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Benzobarbital and its Stereochemistry

Benzobarbital, chemically known as 1-benzoyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione, is a barbiturate derivative that has been utilized for its anticonvulsant effects in the treatment of epilepsy.[1] A critical aspect of its pharmacology is its biotransformation to phenobarbital, which is primarily responsible for its therapeutic action. The structure of benzobarbital includes a chiral center at the C5 position of the barbiturate ring, leading to the existence of two enantiomers: (S)-Benzobarbital and (R)-Benzobarbital.

The stereochemistry of a drug can significantly influence its pharmacokinetic and pharmacodynamic properties.[2][3] Enantiomers can exhibit differences in absorption, distribution, metabolism, and excretion (ADME), leading to variations in efficacy and toxicity.[2][3] While specific data for the individual enantiomers of benzobarbital are scarce, the study of other chiral barbiturates, such as methylphenobarbital, has demonstrated significant enantioselective differences in their pharmacokinetic profiles.[4]

Pharmacokinetic Profile

The pharmacokinetic profile of (S)-Benzobarbital is largely dictated by its conversion to phenobarbital. The following sections detail the available information on the key pharmacokinetic parameters.

Absorption

Following administration, benzobarbital is absorbed and subsequently metabolized. While specific absorption kinetics for the (S)-enantiomer are not documented, studies on the parent drug and its active metabolite provide some insights. For instance, after intraperitoneal injection in rats, phenobarbital is rapidly absorbed.[5]

Distribution

The distribution of a drug throughout the body is a key factor in determining its site of action and potential for side effects. Enantioselectivity can occur in drug-protein binding, which affects the distribution of enantiomers.[2] For phenobarbital in rats, distribution to the brain is a relatively slow process.[5][6] One study noted that uncontrolled seizures could facilitate the entry of phenobarbital into the brain.[5]

Metabolism

Metabolism is the pharmacokinetic process where enantioselectivity is most pronounced due to the stereospecific nature of metabolic enzymes.[2] Benzobarbital is metabolized to phenobarbital, likely through the action of hepatic enzymes. While the specific enzymes involved in the metabolism of benzobarbital are not detailed in the available literature, barbiturates are generally metabolized by the cytochrome P450 system.

Studies on methylphenobarbital, a structurally similar chiral barbiturate, reveal significant differences in the metabolism of its enantiomers. The (R)-enantiomer of methylphenobarbital is extensively hydroxylated and rapidly eliminated, whereas the (S)-enantiomer is metabolized more slowly, with phenobarbital being one of its metabolites.[4] This suggests that the metabolism of benzobarbital may also be enantioselective, potentially leading to different rates of conversion of (S)- and (R)-Benzobarbital to phenobarbital.

Phenobarbital itself is further metabolized, primarily to p-hydroxyphenobarbital, which is pharmacologically inactive.[7]

Excretion

The excretion of drugs and their metabolites primarily occurs through the kidneys and biliary system. The different metabolic pathways of enantiomers can lead to different excretion profiles. For phenobarbital in rats, both renal and biliary excretion are important routes of elimination.

Quantitative Pharmacokinetic Data

Due to the limited availability of direct studies on (S)-Benzobarbital, this section presents pharmacokinetic data for phenobarbital in rodent models. This information is critical for understanding the exposure and fate of the active moiety of benzobarbital.

Table 1: Pharmacokinetic Parameters of Phenobarbital in Rats

| Parameter | Value | Animal Model | Dosing | Source |

| Elimination Half-Life (t½) | 11 ± 2 hr | Rats | Intravenous | [7] |

| EC50 (Total Serum) | 76 ± 9 mg/L | Rats | Intravenous | [7] |

| EC50 (Free Serum) | 44 ± 5 mg/L | Rats | Intravenous | [7] |

| EC50 (Cerebrospinal Fluid) | 43 ± 7 mg/L | Rats | Intravenous | [7] |

| EC50 (Brain) | 50 ± 8 mg/kg | Rats | Intravenous | [7] |

| ED50 (Control of GTCS) | 14.2 mg/kg | Rats | Intraperitoneal | [5] |

| ED50 (Control of all ictal activity) | 76.6 mg/kg | Rats | Intraperitoneal | [5] |

GTCS: Generalized Tonic-Clonic Seizures

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to determining the pharmacokinetic profile of a compound like (S)-Benzobarbital in rodent models.

Animal Models

-

Species: Sprague-Dawley or Fischer-344 rats are commonly used for pharmacokinetic studies of anticonvulsants.[8][9]

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

-

Ethics: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee.

Drug Administration

-

Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, oral) depends on the study's objective. Intravenous administration is often used to determine fundamental pharmacokinetic parameters like clearance and volume of distribution.[10]

-

Dosing Solution: The drug should be dissolved in a suitable vehicle. For example, a mixture of propylene glycol, ethanol, and water can be used.[9]

Sample Collection

-

Blood Sampling: Blood samples are typically collected at various time points after drug administration from the tail vein or via cannulation of a major blood vessel. Plasma is then separated by centrifugation.

-

Tissue Sampling: For tissue distribution studies, animals are euthanized at specific time points, and organs of interest (e.g., brain, liver, kidney) are collected.

Bioanalytical Method

-

Sample Preparation: Drug concentrations in plasma and tissue homogenates are determined after appropriate sample preparation, which may involve protein precipitation or liquid-liquid extraction.

-

Analytical Technique: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are commonly used for the quantification of drugs and their metabolites. Enantioselective HPLC methods are crucial for separating and quantifying individual enantiomers.[4]

Pharmacokinetic Analysis

Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental or compartmental analysis software.

Visualizations

Logical Relationship of Benzobarbital Pharmacokinetics

Caption: Metabolic pathway of (S)-Benzobarbital.

Experimental Workflow for Pharmacokinetic Studies

Caption: General workflow for in-vivo pharmacokinetic studies.

Conclusion

The pharmacokinetic profile of (S)-Benzobarbital in rodent models is intrinsically tied to its conversion to the active metabolite, phenobarbital. While direct studies on the (S)-enantiomer are lacking, valuable insights can be drawn from the extensive research on phenobarbital and the principles of stereoselective drug metabolism observed with similar chiral barbiturates. Future research should focus on elucidating the specific pharmacokinetic properties of the individual enantiomers of benzobarbital to fully understand their potential therapeutic benefits and risks. The experimental protocols and data presented in this guide provide a solid foundation for designing and interpreting such studies.

References

- 1. Benzobarbital - Wikipedia [en.wikipedia.org]

- 2. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bohrium.com [bohrium.com]

- 4. Stereoselective metabolism and pharmacokinetics of racemic methylphenobarbital in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenobarbital treatment of status epilepticus in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distribution, metabolism, and elimination of phenobarbital in rats: physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic modeling of the anticonvulsant action of phenobarbital in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenobarbital pharmacokinetics in rat as a function of age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Preclinical Pharmacokinetics, Tissue Distribution, and Plasma Protein Binding of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-ischemic Stroke Agent [frontiersin.org]

(S)-Benzobarbital: An In-depth Technical Guide on Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzobarbital, a barbiturate derivative, exerts its anticonvulsant effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide delves into the binding affinity and receptor subtype selectivity of the (S)-enantiomer of benzobarbital. While specific quantitative binding data for (S)-Benzobarbital is not extensively available in publicly accessible literature, this document synthesizes the current understanding of barbiturate-GABA-A receptor interactions, the principles of enantioselectivity, and the experimental methodologies used to characterize these interactions. This guide aims to provide a foundational understanding for researchers and professionals in drug development by outlining the known mechanisms and the experimental approaches required to elucidate the specific properties of (S)-Benzobarbital.

Introduction to Benzobarbital and GABA-A Receptors

Benzobarbital is a barbiturate derivative utilized for its anticonvulsant properties in the treatment of epilepsy[1][2]. Like other barbiturates, its primary mechanism of action involves the enhancement of inhibitory neurotransmission mediated by GABA, the principal inhibitory neurotransmitter in the central nervous system[2].

The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing[3][4][5]. These receptors are pentameric structures composed of various subunits (e.g., α, β, γ), with the specific subunit composition determining the receptor's pharmacological properties and physiological function[3][6]. Barbiturates bind to a distinct allosteric site on the GABA-A receptor, prolonging the duration of the GABA-activated chloride channel opening[2][3][7].

Enantioselectivity of Barbiturates

Many barbiturates, including benzobarbital, possess a chiral center, leading to the existence of two enantiomers, (S) and (R). It has been demonstrated with other chiral barbiturates that enantiomers can exhibit different pharmacological properties. For instance, some studies have shown that one enantiomer may be a convulsant while the other is an anticonvulsant, highlighting the stereoselective nature of their interaction with the GABA-A receptor[8]. This enantioselectivity underscores the importance of studying the individual enantiomers of chiral drugs to understand their therapeutic effects and potential side effects.

Binding Affinity and Selectivity of (S)-Benzobarbital: Current Knowledge

A comprehensive search of the scientific literature reveals a notable lack of specific quantitative data on the binding affinity (e.g., K_i, IC_50, or EC_50 values) of (S)-Benzobarbital for various GABA-A receptor subtypes. While the qualitative mechanism of action is understood to be positive allosteric modulation, the precise affinity and selectivity profile of the (S)-enantiomer remains to be fully characterized.

To illustrate the type of data that is sought and would be presented, the following table is a template that would be populated with experimental findings. For comparative purposes, hypothetical data and data from other relevant compounds are sometimes included in such tables in scientific literature.

Table 1: Hypothetical Binding Affinity (K_i, nM) of (S)-Benzobarbital for Human GABA-A Receptor Subtypes

| Receptor Subtype | (S)-Benzobarbital K_i (nM) | (R)-Benzobarbital K_i (nM) | Reference Compound (e.g., Diazepam) K_i (nM) |

| α1β2γ2 | Data not available | Data not available | 1.5 |

| α2β2γ2 | Data not available | Data not available | 2.1 |

| α3β2γ2 | Data not available | Data not available | 3.5 |

| α5β2γ2 | Data not available | Data not available | 0.5 |

Note: The K_i values for Diazepam are illustrative and may vary depending on the experimental conditions. The lack of specific data for (S)-Benzobarbital is a critical knowledge gap.

Experimental Protocols for Determining Binding Affinity and Selectivity

The characterization of a compound's binding affinity and selectivity for receptor subtypes involves a combination of in vitro techniques. The following are detailed methodologies for key experiments that would be essential in determining the pharmacological profile of (S)-Benzobarbital.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a ligand for a receptor[9][10][11].

Objective: To determine the equilibrium dissociation constant (K_i) of (S)-Benzobarbital for specific GABA-A receptor subtypes.

Materials:

-

Membrane preparations from cells expressing specific recombinant human GABA-A receptor subtypes (e.g., HEK293 cells transfected with αxβyγz subunits).

-

A suitable radioligand that binds to the barbiturate site on the GABA-A receptor (e.g., [³H]-pentobarbital or a related labeled barbiturate). Alternatively, a radioligand for another site that is allosterically modulated by barbiturates, such as [³H]-flunitrazepam for the benzodiazepine site or [³H]-muscimol for the GABA site, can be used in modulation assays.

-

(S)-Benzobarbital of high purity.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor subtype of interest and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a series of tubes, add a fixed concentration of the radioligand, the membrane preparation, and varying concentrations of unlabeled (S)-Benzobarbital (the competitor).

-

Incubation: Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the concentration of (S)-Benzobarbital. The IC_50 value (the concentration of (S)-Benzobarbital that inhibits 50% of the specific binding of the radioligand) is determined. The K_i value is then calculated using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its equilibrium dissociation constant.

Electrophysiological Recordings

Whole-cell patch-clamp electrophysiology on cells expressing specific GABA-A receptor subtypes can be used to measure the functional consequences of (S)-Benzobarbital binding[12][13][14][15].

Objective: To determine the concentration-response relationship and efficacy of (S)-Benzobarbital as a positive allosteric modulator of GABA-A receptors.

Materials:

-

Cell line expressing a specific GABA-A receptor subtype (e.g., HEK293 or Xenopus oocytes).

-

Patch-clamp rig including a microscope, micromanipulators, amplifier, and data acquisition system.

-

Glass micropipettes.

-

Extracellular and intracellular recording solutions.

-

GABA.

-

(S)-Benzobarbital.

-

Perfusion system.

Procedure:

-

Cell Culture: Culture cells expressing the GABA-A receptor subtype of interest.

-

Recording Setup: Place a coverslip with adherent cells in a recording chamber on the microscope stage and perfuse with extracellular solution.

-

Patch Pipette: Fill a glass micropipette with intracellular solution and approach a single cell.

-

Whole-Cell Configuration: Form a high-resistance seal between the pipette tip and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.

-

GABA Application: Apply a low concentration of GABA (e.g., EC_10-EC_20) to elicit a baseline current response.

-

(S)-Benzobarbital Application: Co-apply the same concentration of GABA with varying concentrations of (S)-Benzobarbital.

-

Data Acquisition: Record the potentiation of the GABA-induced current by (S)-Benzobarbital.

-

Data Analysis: Plot the percentage potentiation of the GABA current as a function of the (S)-Benzobarbital concentration to determine the EC_50 (the concentration of (S)-Benzobarbital that produces 50% of its maximal effect) and the maximum efficacy.

Synthesis and Chiral Separation of Benzobarbital Enantiomers

The study of the individual enantiomers of benzobarbital requires their synthesis and subsequent separation.

Synthesis

Benzobarbital can be synthesized from phenobarbital and benzoyl chloride[16].

Chiral Separation

The separation of the (S) and (R) enantiomers of benzobarbital can be achieved using preparative chiral high-performance liquid chromatography (HPLC)[17][18][19][20][21].

Principle: A racemic mixture of benzobarbital is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and their subsequent separation.

Typical Protocol Outline:

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds.

-

Mobile Phase Optimization: Develop a mobile phase that provides good resolution of the enantiomers. This typically involves a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

-

Preparative HPLC: Inject the racemic benzobarbital solution onto the preparative chiral HPLC system.

-

Fraction Collection: Collect the separated enantiomers as they elute from the column.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical chiral HPLC to ensure high enantiomeric excess.

-

Solvent Removal: Remove the solvent from the collected fractions to obtain the pure (S)- and (R)-enantiomers.

Visualizations

Signaling Pathway

Caption: GABA-A Receptor Signaling Pathway.

Experimental Workflow

Caption: Experimental workflow for characterizing (S)-Benzobarbital.

Logical Relationship

Caption: Structure-Activity Relationship of Benzobarbital Enantiomers.

Conclusion and Future Directions

While the general mechanism of benzobarbital as a positive allosteric modulator of GABA-A receptors is well-established, there is a clear need for detailed studies on the specific binding affinities and functional selectivities of its individual enantiomers. The experimental protocols outlined in this guide provide a roadmap for researchers to elucidate the precise pharmacological profile of (S)-Benzobarbital. Such studies are crucial for a comprehensive understanding of its therapeutic potential and for the rational design of future anticonvulsant drugs with improved efficacy and side-effect profiles. Future research should focus on generating robust quantitative data for the binding of (S)-Benzobarbital to a wide array of GABA-A receptor subtypes to fill the existing knowledge gap.

References

- 1. Benzobarbital - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Benzobarbital? [synapse.patsnap.com]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. GABA receptor signaling (WP4159) - Homo sapiens | WikiPathways [wikipathways.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 11. revvity.com [revvity.com]

- 12. youtube.com [youtube.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Benzobarbital synthesis - chemicalbook [chemicalbook.com]

- 17. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 21. chromatographyonline.com [chromatographyonline.com]

Preclinical Neuroprotective Properties of (S)-Benzobarbital: A Review of Available Evidence

General Neuroprotective Mechanisms of Barbiturates

Barbiturates have been explored for their neuroprotective effects in various models of neurological injury, particularly cerebral ischemia.[1] Their proposed mechanisms of action are multifaceted and extend beyond their well-established role in enhancing GABAergic inhibition.

1. Modulation of GABAergic Neurotransmission:

The primary mechanism of action for barbiturates is their role as positive allosteric modulators of the GABA-A receptor.[2][3] By binding to a distinct site on the receptor, they potentiate the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into neurons.[2][3] This hyperpolarizes the neuron, making it less likely to fire an action potential and thereby reducing overall neuronal excitability.[2][3] This reduction in excitability is thought to contribute to neuroprotection by mitigating the damaging effects of excessive neuronal firing that occur during events like seizures and ischemia.

2. Attenuation of Glutamate Excitotoxicity:

Excitotoxicity, a process where excessive activation of glutamate receptors leads to neuronal damage and death, is a key contributor to ischemic brain injury. Some barbiturates have been shown to reduce glutamate-mediated excitotoxicity.[2] They may achieve this by inhibiting the release of glutamate or by blocking its receptors, further contributing to the suppression of neuronal hyperexcitability.[2] However, the effects can be complex. For instance, secobarbital has been shown to attenuate excitotoxicity at high concentrations but can also potentiate neuronal injury in models of oxygen-glucose deprivation, possibly by impairing cellular energy metabolism.[4]

3. Reduction of Cerebral Metabolism:

Barbiturates are known to decrease the cerebral metabolic rate of oxygen (CMRO2). This reduction in metabolic demand can be beneficial during periods of reduced blood flow and oxygen supply, such as in cerebral ischemia. By slowing down cellular metabolism, barbiturates may help preserve cellular energy stores and delay the onset of irreversible cell damage.

4. Other Potential Mechanisms:

Some studies suggest that barbiturates may possess additional neuroprotective properties, including antioxidant effects and the ability to reduce cerebral edema.[5] However, research into these mechanisms is less extensive compared to their effects on neurotransmission and metabolism.

Experimental Models in Neuroprotection Research

Preclinical studies evaluating the neuroprotective effects of various compounds, including barbiturates, utilize a range of in vivo and in vitro models.

-

In Vivo Models: Animal models of stroke and brain ischemia are crucial for studying neuroprotection. Common models include transient or permanent middle cerebral artery occlusion (tMCAO/MCAO), endothelin-1-induced MCAO, and global brain ischemia models.[6] These models allow researchers to assess the impact of a drug on infarct volume, neurological deficits, and long-term functional outcomes. For example, a study on phenobarbital in a neonatal rodent model of hypoxia-ischemia demonstrated that the drug, in combination with hypothermia, led to better sensorimotor performance and reduced cortical damage.[5][7]

-

In Vitro Models: Cell culture models are used to investigate the cellular and molecular mechanisms of neuroprotection. For example, cortical cell cultures can be used to study the effects of a drug on neuronal death induced by excitotoxins or oxygen-glucose deprivation.[4]

Signaling Pathways and Experimental Workflows

Due to the lack of specific data for (S)-Benzobarbital, diagrams for its specific signaling pathways and experimental workflows cannot be generated. However, a general workflow for preclinical neuroprotection studies can be conceptualized.

A simplified representation of the potential neuroprotective mechanisms of barbiturates, as a class, is depicted below.

Conclusion

While the foundational knowledge of barbiturate pharmacology suggests potential neuroprotective avenues, the absence of specific preclinical data for (S)-Benzobarbital underscores a critical area for future research. Elucidating the distinct pharmacological profiles of the individual enantiomers of benzobarbital is essential to determine if one isomer possesses a more favorable neuroprotective and side-effect profile. Such studies would be invaluable for the drug development community and could potentially lead to more targeted and effective therapies for acute brain injuries. Researchers are encouraged to undertake preclinical investigations using established in vivo and in vitro models to explore the neuroprotective efficacy and mechanisms of (S)-Benzobarbital.

References

- 1. Barbiturates in brain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Benzobarbital? [synapse.patsnap.com]

- 3. What is Benzobarbital used for? [synapse.patsnap.com]

- 4. Secobarbital attenuates excitotoxicity but potentiates oxygen-glucose deprivation neuronal injury in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenobarbital Augments Hypothermic Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. Phenobarbital augments hypothermic neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Effects of the (S)-Enantiomer of Benzobarbital: A Technical Guide

Disclaimer: Scientific literature with specific quantitative data and detailed experimental protocols for the (S)-enantiomer of benzobarbital is limited. This guide synthesizes available information on benzobarbital as a racemic mixture and draws upon extensive research on analogous chiral barbiturates to infer the expected stereospecific effects and experimental approaches for the (S)-enantiomer.

Introduction

Benzobarbital, a derivative of barbituric acid, has been utilized for its anticonvulsant properties.[1][2] Like many barbiturates, it is a chiral molecule, existing as two enantiomers: (S)-benzobarbital and (R)-benzobarbital. While often administered as a racemic mixture, emerging research on other chiral barbiturates indicates that the individual enantiomers can possess distinct and even opposing pharmacological activities.[3][4] This technical guide provides an in-depth exploration of the anticipated stereospecific effects of the (S)-enantiomer of benzobarbital, with a focus on its interaction with the GABA-A receptor, and outlines experimental methodologies for its characterization.

Core Concepts in Stereopharmacology

The differential pharmacological effects of enantiomers arise from their unique three-dimensional arrangements, which dictate their interactions with chiral biological targets such as receptors and enzymes.[5] One enantiomer may exhibit higher affinity and/or efficacy for a specific receptor, while the other may be less active, inactive, or even produce a different or adverse effect.[5] Furthermore, metabolic enzymes can exhibit stereoselectivity, leading to different pharmacokinetic profiles for each enantiomer.[6]

Pharmacodynamics of the (S)-Enantiomer of Benzobarbital

Interaction with the GABA-A Receptor

The primary target for barbiturates is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[7] Barbiturates act as positive allosteric modulators of the GABA-A receptor, binding to a site distinct from the GABA binding site.[8] This binding potentiates the effect of GABA by increasing the duration of chloride channel opening, leading to neuronal hyperpolarization and reduced excitability.[8]

Potential Effects on Other Receptors

Beyond the GABA-A receptor, some barbiturates may modulate the activity of excitatory neurotransmitter systems, such as those involving glutamate. They may also interact with voltage-gated ion channels. The stereospecificity of these interactions for the (S)-enantiomer of benzobarbital remains an area for further investigation.

Pharmacokinetics of the (S)-Enantiomer of Benzobarbital

The metabolism of barbiturates is often stereoselective. For instance, in the case of methylphenobarbital, the (R)-enantiomer is rapidly eliminated through extensive hydroxylation, while the (S)-enantiomer has a much longer half-life.[6] It is plausible that the (S)-enantiomer of benzobarbital also has a distinct metabolic pathway and pharmacokinetic profile compared to its (R)-counterpart. Benzobarbital, like phenobarbital, is known to be an inducer of hepatic microsomal enzymes, particularly the cytochrome P450 system, which could influence its own metabolism and that of other drugs.[1][2]

Data Presentation

Due to the absence of specific quantitative data for the (S)-enantiomer of benzobarbital in the reviewed literature, the following tables are presented as templates for the types of data that would be crucial for its characterization.

Table 1: In Vitro Pharmacological Profile of Benzobarbital Enantiomers

| Parameter | (S)-Benzobarbital | (R)-Benzobarbital | Racemic Benzobarbital |

| GABA-A Receptor Binding Affinity (Ki) | Data not available | Data not available | Data not available |

| GABA-A Receptor Functional Activity (EC50/IC50) | Data not available | Data not available | Data not available |

| Allosteric Modulatory Effect | Hypothesized Inhibitory | Hypothesized Potentiating | Anticonvulsant |

| Effect on Glutamate Receptors | Data not available | Data not available | Data not available |

Table 2: Pharmacokinetic Properties of Benzobarbital Enantiomers in an Animal Model

| Parameter | (S)-Benzobarbital | (R)-Benzobarbital |

| Half-life (t1/2) | Data not available | Data not available |

| Volume of Distribution (Vd) | Data not available | Data not available |

| Clearance (CL) | Data not available | Data not available |

| Bioavailability (F) | Data not available | Data not available |

| Primary Metabolites | Data not available | Data not available |

Experimental Protocols

The following are generalized experimental protocols that would be employed to characterize the stereospecific effects of the (S)-enantiomer of benzobarbital.

Synthesis and Chiral Separation

The synthesis of racemic benzobarbital would be followed by chiral separation using techniques such as chiral high-performance liquid chromatography (HPLC) to isolate the (S) and (R) enantiomers.

In Vitro Electrophysiology: Patch-Clamp Recordings

Objective: To determine the functional effects of (S)-benzobarbital on GABA-A receptors.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells would be transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Whole-Cell Patch-Clamp: Whole-cell voltage-clamp recordings would be performed on the transfected cells.

-

Drug Application: A rapid solution exchange system would be used to apply GABA and varying concentrations of (S)-benzobarbital to the cells.

-

Data Analysis: The effect of (S)-benzobarbital on the amplitude and kinetics of GABA-evoked currents would be measured to determine if it acts as a positive allosteric modulator, a direct agonist, or an inhibitor.

In Vivo Studies: Animal Models of Epilepsy

Objective: To assess the in vivo anticonvulsant or proconvulsant effects of (S)-benzobarbital.

Methodology:

-

Animal Model: A suitable animal model of epilepsy, such as the pentylenetetrazol (PTZ)-induced seizure model or a kindling model in rodents, would be used.

-

Drug Administration: Animals would be administered either the vehicle, (S)-benzobarbital, (R)-benzobarbital, or racemic benzobarbital.

-

Seizure Assessment: Seizure activity would be monitored and scored based on a standardized scale (e.g., the Racine scale).

-

Neurobehavioral Assessment: Other behavioral parameters, such as motor coordination (e.g., using a rotarod) and sedation, would be assessed.

Visualizations

Caption: Hypothesized signaling pathway of benzobarbital enantiomers at the GABA-A receptor.

Caption: Experimental workflow for characterizing (S)-benzobarbital.

Conclusion

While direct experimental data on the (S)-enantiomer of benzobarbital is scarce, the principles of stereopharmacology and evidence from analogous chiral barbiturates strongly suggest that it possesses a pharmacological profile distinct from its (R)-enantiomer. It is hypothesized that, contrary to the anticonvulsant effects of the racemic mixture, (S)-benzobarbital may act as an inhibitor of the GABA-A receptor, potentially leading to proconvulsant effects. A thorough characterization of the individual enantiomers of benzobarbital is crucial for a complete understanding of its therapeutic actions and potential side effects. The experimental workflows outlined in this guide provide a roadmap for future research in this area.

References

- 1. Complex spectrum of phenobarbital effects in a mouse model of neonatal hypoxia-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combining pharmacology and whole-cell patch recording from CNS neurons, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Advent of Benzobarbital: A Technical History of a Phenobarbital Prodrug for Epilepsy

Foreword: This document provides a detailed technical overview of the discovery, development, and history of benzobarbital, a barbiturate derivative utilized as an antiepileptic drug. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, mechanism of action, and historical clinical context. While comprehensive in its scope, it is important to note that specific quantitative preclinical and clinical data for benzobarbital, particularly from its early development in Eastern Europe, is not widely available in contemporary English-language scientific literature. This guide synthesizes the most detailed information accessible.

Introduction and Discovery Context

Benzobarbital, also known under the trade name Benzonal, emerged from the broader historical context of barbiturate research, which began with the synthesis of barbituric acid by Adolf von Baeyer in 1864. The therapeutic era of barbiturates was initiated by the discovery of barbital's sedative properties in 1903, followed by the landmark introduction of phenobarbital in 1912. Phenobarbital's potent anticonvulsant effects, serendipitously discovered by Alfred Hauptmann that same year, established it as the first highly effective organic antiepileptic drug (AED), revolutionizing epilepsy treatment.

Benzobarbital was developed as a derivative and prodrug of phenobarbital. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active therapeutic agent. In the case of benzobarbital, the N-benzoyl group is cleaved in vivo to release phenobarbital, the primary active moiety. This strategic chemical modification was intended to modulate the pharmacokinetic profile of the parent drug, aiming for advantages such as reduced toxicity and improved side-effect profile. While the precise timeline and researchers responsible for the initial synthesis and discovery of benzobarbital's anticonvulsant properties are not well-documented in readily accessible literature, its clinical use was noted in Polish and Soviet medical journals by the early 1970s.

Chemical Synthesis and Workflow

Benzobarbital is synthesized from its parent compound, phenobarbital. The process involves the benzoylation of one of the nitrogen atoms in the barbiturate ring of phenobarbital.

Experimental Protocol for Synthesis

A common laboratory-scale synthesis of benzobarbital from phenobarbital utilizes benzoyl chloride as the benzoylating agent. The following protocol is based on established chemical principles:

-

Reactant Preparation: In a suitable reaction vessel (e.g., a three-neck flask), 0.10 moles of phenobarbital is dissolved in a solvent such as benzene.

-

Addition of Base and Catalyst: A binding agent, typically a tertiary amine like triethylamine (0.102 moles), is added to the mixture to neutralize the hydrochloric acid byproduct. A catalyst, such as 4-dimethylaminopyridine (DMAP), may be added to increase the reaction rate.

-

Benzoylation: The mixture is stirred and heated to approximately 30-40°C. Benzoyl chloride (0.102 moles) is then added dropwise to the solution over a period of about 30 minutes.

-

Reaction Completion: The reaction temperature is increased to 50-55°C. The progress of the reaction is monitored using thin-layer chromatography (TLC) until the starting material (phenobarbital) is consumed, which typically takes 1.5 to 2 hours.

-

Work-up and Purification:

-

The reaction mixture is cooled, and dry hydrogen chloride gas is passed through to adjust the pH to 4-5, precipitating any unreacted phenobarbital and triethylamine hydrochloride.

-

The mixture is filtered while hot. The solid residue is washed with benzene.

-

The benzene filtrate is collected, and the solvent is removed by distillation.

-

The crude product is then recrystallized from a solvent system, such as aqueous ethanol, to yield purified benzobarbital crystals.

-

Preclinical Evaluation

Benzobarbital, like other barbiturates, was evaluated in standard preclinical animal models of epilepsy to determine its anticonvulsant activity. The primary goal of these studies is to assess a compound's ability to prevent seizures induced by electrical or chemical stimuli.

Experimental Protocols for Anticonvulsant Screening

Standard preclinical tests for anticonvulsant drugs include the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.

-

Maximal Electroshock (MES) Test:

-

Animal Model: Typically adult male mice or rats.

-

Procedure: A supramaximal electrical stimulus (e.g., 50-60 Hz, 0.2-second duration) is delivered via corneal or auricular electrodes.

-

Endpoint: The endpoint is the tonic hindlimb extension phase of the induced seizure.

-

Drug Administration: The test compound (benzobarbital) is administered orally or intraperitoneally at various doses at a predetermined time before the electrical stimulus.

-

Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated. This test is a model for generalized tonic-clonic seizures.

-

-

Subcutaneous Pentylenetetrazol (scPTZ) Test:

-

Animal Model: Typically adult male mice or rats.

-

Procedure: A dose of the chemoconvulsant pentylenetetrazol (e.g., 85 mg/kg) sufficient to induce clonic seizures lasting at least 5 seconds is injected subcutaneously.

-

Endpoint: The observation of clonic spasms of the limbs, head, and body.

-

Drug Administration: The test compound (benzobarbital) is administered at various doses prior to the scPTZ injection.

-

Data Analysis: The ED50, the dose that protects 50% of animals from the clonic seizure endpoint, is determined. This test is a model for absence seizures.

-

Quantitative Preclinical Data

Table 1: Preclinical Anticonvulsant Activity of Benzobarbital (Illustrative) (Note: The following table is illustrative due to the lack of specific available data. It demonstrates how such data would be presented.)

| Test Model | Animal Species | Route of Administration | ED50 (mg/kg) | Protective Index (TD50/ED50) |

| Maximal Electroshock (MES) | Mouse | Oral | Data N/A | Data N/A |

| Subcutaneous Pentylenetetrazol | Mouse | Oral | Data N/A | Data N/A |

Mechanism of Action

The anticonvulsant effect of benzobarbital is attributable to the action of its active metabolite, phenobarbital, on the central nervous system. Phenobarbital is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.

GABA is the primary inhibitory neurotransmitter in the brain. When GABA binds to the GABA-A receptor, it opens an integral chloride (Cl⁻) ion channel. The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.

Phenobarbital binds to a distinct allosteric site on the GABA-A receptor complex, separate from the GABA and benzodiazepine binding sites. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. This prolonged channel opening enhances the inhibitory signal, leading to a powerful suppression of the excessive neuronal firing that characterizes an epileptic seizure. At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.

Additionally, barbiturates may exert secondary anticonvulsant effects by inhibiting excitatory neurotransmission mediated by glutamate.

Clinical Development and Efficacy

Clinical investigations into the efficacy of benzobarbital (Benzonal) were conducted, primarily in the 1970s in the Soviet Union and Poland. These studies evaluated its use in various types of epilepsy, including partial, temporal lobe, and generalized tonic-clonic seizures.

Clinical Trial Protocols

Detailed protocols from these early trials are not available in modern databases. However, based on the abstracts, the studies were likely open-label or comparative trials. A typical protocol would have included:

-

Patient Population: Adults and adolescents with a confirmed diagnosis of epilepsy, often refractory to other treatments of the era.

-

Study Design: Patients would be administered benzobarbital, either as monotherapy or as an add-on to existing AEDs like phenytoin.

-

Dosage: Dosages would be titrated based on clinical response and tolerance.

-

Primary Outcome: The primary measure of efficacy would have been the reduction in seizure frequency from a baseline observation period, as recorded in patient diaries.

-

Secondary Outcomes: Evaluation of side effects, tolerability, and changes in electroencephalogram (EEG) recordings.

Quantitative Clinical Data

The published literature confirms that benzobarbital was found to be an effective anticonvulsant. However, specific quantitative results, such as the mean percentage reduction in seizure frequency or the proportion of patients achieving seizure freedom, are not detailed in the available English-language abstracts.

Table 2: Clinical Efficacy of Benzobarbital in Epilepsy (Illustrative) (Note: This table is for illustrative purposes to show how clinical trial data would be presented. Specific data for benzobarbital is not available.)

| Seizure Type | Patient Population | Study Design | N | Dosage Range (mg/day) | Median Seizure Frequency Reduction (%) | Responder Rate (≥50% Reduction) |

| Partial Onset | Adults | Open-Label Add-on | N/A | Data N/A | Data N/A | Data N/A |

| Generalized Tonic-Clonic | Adults | Comparative | N/A | Data N/A | Data N/A | Data N/A |

Pharmacokinetics and Metabolism

Benzobarbital is a prodrug that is metabolized to phenobarbital. This metabolic conversion is central to its pharmacological activity. It has been reported that this slow conversion to phenobarbital may contribute to a more favorable side-effect profile compared to direct administration of phenobarbital, although this is not definitively established. Like its active metabolite, benzobarbital is an inducer of hepatic microsomal enzymes, specifically the cytochrome P450 system. This property can lead to drug-drug interactions by accelerating the metabolism of other co-administered drugs.

Table 3: Pharmacokinetic Parameters (Illustrative) (Note: This table is illustrative, as specific pharmacokinetic parameters for benzobarbital are not well-documented.)

| Parameter | Value |

| Bioavailability (%) | Data N/A |

| Time to Peak (Tmax) | Data N/A |

| Volume of Distribution | Data N/A |

| Elimination Half-life (t½) | Data N/A |

| Primary Metabolite | Phenobarbital |

Conclusion and Historical Perspective

Benzobarbital represents a noteworthy chapter in the history of antiepileptic drug development, specifically in the optimization of existing therapies. As a prodrug of the well-established anticonvulsant phenobarbital, it exemplifies a rational drug design approach aimed at improving the therapeutic characteristics of a parent compound. Its development and use, predominantly in Eastern Europe, highlight a parallel path of pharmaceutical innovation during the 20th century.

While benzobarbital has been largely superseded by newer generations of antiepileptic drugs with more favorable safety profiles and fewer drug-drug interactions, its history underscores the enduring importance of the barbiturate class in the management of epilepsy. The core principles of its mechanism of action—the potentiation of GABAergic inhibition—remain a cornerstone of epilepsy pharmacotherapy. Further historical research into non-English scientific archives may yet provide a more detailed quantitative picture of the preclinical and clinical performance of this unique phenobarbital derivative.

An In-depth Technical Guide to the Solubility of (S)-Benzobarbital in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-Benzobarbital. Due to the limited availability of specific quantitative solubility data for the (S)-enantiomer in publicly accessible literature, this document focuses on the available qualitative information for Benzobarbital and presents detailed experimental protocols for determining its solubility. These methodologies are standard in the pharmaceutical industry and can be readily applied to (S)-Benzobarbital for precise quantitative assessment.

Introduction to (S)-Benzobarbital

Benzobarbital is a barbiturate derivative that has been used as an anticonvulsant. Like other barbiturates, it acts on the central nervous system. The molecule contains a chiral center, leading to the existence of two enantiomers: (S)-Benzobarbital and (R)-Benzobarbital. The stereochemistry of a drug can significantly influence its pharmacokinetic and pharmacodynamic properties, including its solubility, which is a critical determinant of bioavailability and formulation development. Understanding the solubility of the specific (S)-enantiomer is therefore crucial for its development as a therapeutic agent.

Solubility Data for Benzobarbital

Table 1: Qualitative Solubility of Benzobarbital

| Solvent | Solubility Description |

| Water | Practically insoluble |

| 95% Ethanol | Slightly soluble |

| Ether | Soluble |

| Chloroform | Easily soluble |

Source: Information compiled from publicly available data sheets.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for (S)-Benzobarbital, standardized experimental methods are required. The following protocols describe the equilibrium shake-flask method, a gold-standard technique for solubility measurement, followed by quantification using UV-Vis spectroscopy.

Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[1][2]

Objective: To determine the concentration of a saturated solution of (S)-Benzobarbital in a specific solvent at a controlled temperature.

Materials:

-

(S)-Benzobarbital powder

-

Selected aqueous and organic solvents

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

pH meter (for aqueous solvents)

Procedure:

-

Solvent Preparation: Prepare the desired solvents. For aqueous solutions, adjust the pH to the target value using appropriate buffers and verify with a calibrated pH meter.

-

Addition of Excess Solute: Add an excess amount of (S)-Benzobarbital to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium with a saturated solution has been reached.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[1] Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a common and straightforward method for determining the concentration of a solute that possesses a chromophore.[3][4][5]

Objective: To determine the concentration of (S)-Benzobarbital in the diluted saturated solution.

Materials: